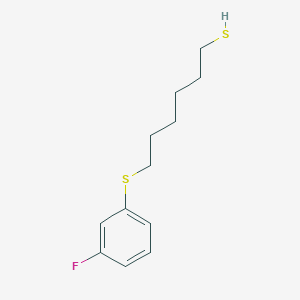

6-(3-Fluorophenyl)sulfanylhexane-1-thiol

Beschreibung

6-(3-Fluorophenyl)sulfanylhexane-1-thiol is a bifunctional organosulfur compound featuring a hexane backbone with a thiol (-SH) group at position 1 and a 3-fluorophenylsulfanyl moiety at position 4. The fluorophenyl group introduces electron-withdrawing effects due to fluorine’s electronegativity, influencing the compound’s electronic distribution, reactivity, and solubility. Such thiol derivatives are often explored in pharmaceutical intermediates, polymer chemistry, or as ligands in catalysis due to their dual functional groups.

Eigenschaften

IUPAC Name |

6-(3-fluorophenyl)sulfanylhexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FS2/c13-11-6-5-7-12(10-11)15-9-4-2-1-3-8-14/h5-7,10,14H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLQHKKRWMGMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCCCCCCS)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Key structural analogs include:

| Compound Name | Substituent at Position 6 | Key Functional Groups | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| 6-(3-Fluorophenyl)sulfanylhexane-1-thiol | 3-Fluorophenylsulfanyl | Thiol, Aromatic sulfanyl | ~242.3 (calculated) | ~3.5 |

| 6-(3-Methylsulfonylphenoxy)hexane-1-thiol | 3-Methylsulfonylphenoxy | Thiol, Sulfone, Phenoxy | ~300.4 (calculated) | ~2.8 |

| 6-Phenylsulfanylhexane-1-thiol | Phenylsulfanyl | Thiol, Aromatic sulfanyl | ~224.3 (calculated) | ~3.9 |

Notes:

- Electronic Effects: The 3-fluorophenyl group in the target compound enhances electrophilicity at the sulfur atom compared to the non-fluorinated phenyl analog.

- Lipophilicity: The fluorophenyl derivative likely has lower LogP (more polar) than the phenyl analog due to fluorine’s polarity but higher LogP than the methylsulfonylphenoxy analog, where the sulfone group increases hydrophilicity.

Reactivity and Stability

- Thiol Acidity: The pKa of the thiol group in 6-(3-Fluorophenyl)sulfanylhexane-1-thiol is expected to be lower (~9–10) than in non-fluorinated analogs (e.g., ~10.5 for 6-phenylsulfanylhexane-1-thiol) due to electron withdrawal by fluorine, enhancing acidity. The methylsulfonylphenoxy analog may exhibit even lower pKa (~8–9) due to the sulfone’s stronger electron withdrawal .

- Oxidative Stability : Thiols are prone to oxidation to disulfides. The electron-withdrawing fluorophenyl group may slow oxidation compared to electron-rich phenyl analogs but less effectively than sulfone-containing derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.